molecular formula C14H25NO4 B1466214 1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1478247-72-1

1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid

Cat. No. B1466214
CAS RN: 1478247-72-1
M. Wt: 271.35 g/mol
InChI Key: JIGAXGJDBYNPGF-UHFFFAOYSA-N
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Description

“1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13- . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

Peptide Synthesis

Boc-amino acids are pivotal in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during the synthesis process. This allows for the stepwise construction of peptide chains without unwanted side reactions. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, Boc-amino acids are used to create a diverse range of pharmacologically active peptides and peptide-like molecules. These compounds can serve as enzyme inhibitors, receptor agonists or antagonists, and can be tailored for targeted drug delivery systems .

Bioconjugation

Boc-amino acids can be used in bioconjugation techniques where they are attached to other biologically active molecules, enhancing their properties or stability. This application is particularly useful in developing advanced drug delivery methods and diagnostic tools .

Material Science

In material science, Boc-amino acids can be incorporated into polymers to create materials with novel properties. These amino-acid-based polymers can have applications in biodegradable plastics, tissue engineering scaffolds, and responsive smart materials .

Catalysis

Boc-amino acids can act as chiral catalysts in asymmetric synthesis. The chirality of the amino acid can induce enantioselectivity in the synthesis of other chiral molecules, which is crucial for producing compounds with the desired biological activity .

Chemical Biology

In chemical biology, Boc-amino acids are used to study protein-protein interactions and to understand the role of specific amino acids in protein function. They can be incorporated into proteins via genetic engineering techniques, allowing researchers to probe the structure and function of proteins at the amino acid level .

Nanotechnology

Boc-amino acids can be used to functionalize the surface of nanoparticles, imparting them with specific biological functions. This is particularly useful in creating nanoparticles for targeted drug delivery, imaging, and therapeutic applications .

Environmental Science

In environmental science, Boc-amino acids can be used in the development of biosensors for the detection of environmental pollutants. These sensors can be designed to have high specificity and sensitivity for various contaminants, aiding in environmental monitoring and cleanup efforts .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-7-13(4,5)9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGAXGJDBYNPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 3
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 4
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 5
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
Reactant of Route 6
1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid

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